2,2-Dimethylhept-6-yn-1-amine hydrochloride
Overview
Description
2,2-Dimethylhept-6-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol. It is a derivative of hept-6-yn-1-amine with two methyl groups attached to the second carbon atom. This compound is typically used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhept-6-yn-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylhept-6-yn-1-ol with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhept-6-yn-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted amine derivatives.
Scientific Research Applications
2,2-Dimethylhept-6-yn-1-amine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential therapeutic properties in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylhept-6-yn-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound typically acts as an inhibitor or modulator of specific biochemical processes.
Comparison with Similar Compounds
2,2-Dimethylhept-5-yn-1-amine hydrochloride
2,2-Dimethylhept-4-yn-1-amine hydrochloride
2,2-Dimethylhept-3-yn-1-amine hydrochloride
Properties
IUPAC Name |
2,2-dimethylhept-6-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDUYVDNFSNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC#C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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